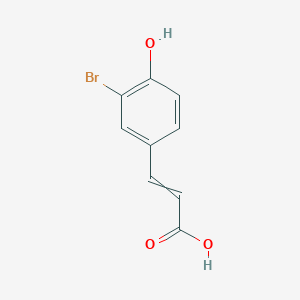
3-Bromo-4-hydroxycinnamic acid
Overview
Description
3-Bromo-4-hydroxycinnamic acid is an organic compound with the molecular formula C9H7BrO3. It is a derivative of cinnamic acid, where the hydroxyl group is substituted with a bromine atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acids (HCAs), interacts with several targets. HCAs are known to interact with enzymes like Histidine ammonia-lyase and Macrophage migration inhibitory factor . .
Mode of Action
It’s known that cinnamic acid derivatives, including hcas, are reactive to ultraviolet (uv) light . They undergo E-Z isomerization and [2+2] cycloaddition reactions upon UV irradiation . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
HCAs, including this compound, are involved in various biochemical pathways. In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation . These pathways could be affected by the presence of this compound.
Pharmacokinetics
It’s known that the bioavailability of hcas can be influenced by factors such as food processing, dietary intake, and bioaccessibility . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HCAs are also crucial for their bioavailability .
Result of Action
Hcas are known for their diverse biological activities, including antiviral, antidiabetic, anticancer, and antiplatelet activities
Action Environment
The action of this compound can be influenced by environmental factors. For instance, cinnamic acid derivatives, including HCAs, are known to be reactive to UV light . Therefore, exposure to UV light could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives, including 3-Bromo-4-hydroxycinnamic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical processes .
Cellular Effects
It is known that cinnamic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its structural similarity to cinnamic acid, a key intermediate in the biosynthesis of lignin
Transport and Distribution
It is known that similar compounds can be transported across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-hydroxycinnamic acid can be synthesized through the bromination of 4-hydroxycinnamic acid. The reaction typically involves the use of bromine in an organic solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 3-bromo-4-hydroxyhydrocinnamic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: 3-Bromo-4-hydroxyhydrocinnamic acid
Substitution: Various substituted cinnamic acid derivatives
Scientific Research Applications
3-Bromo-4-hydroxycinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- Chlorogenic acid
- Rosmarinic acid
Comparison: 3-Bromo-4-hydroxycinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to other hydroxycinnamic acids. This substitution enhances its potential for various chemical transformations and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXBZABAJSGDX-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231748 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-77-9 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


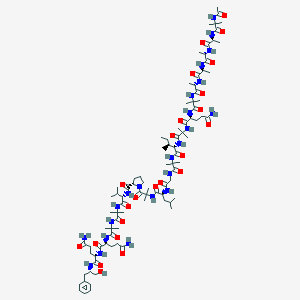
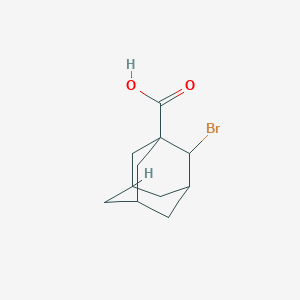
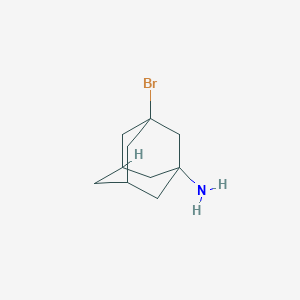

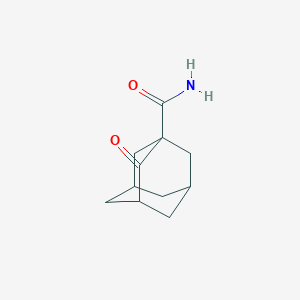
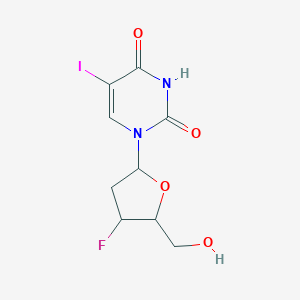
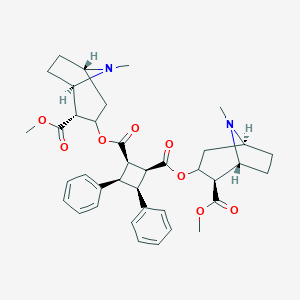
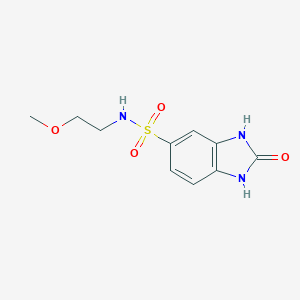
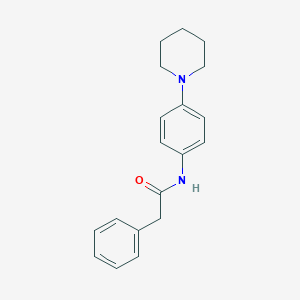
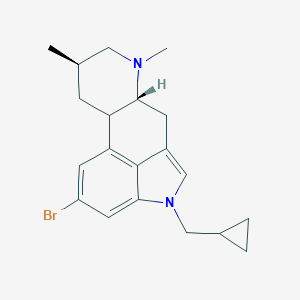
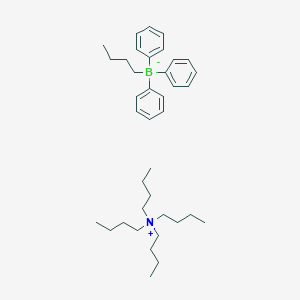
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
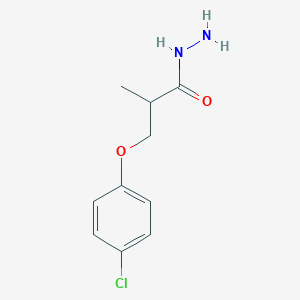
![5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B220983.png)
